molecular formula C15H15N3O2 B1620673 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-40-9

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B1620673
CAS No.: 904817-40-9
M. Wt: 269.3 g/mol
InChI Key: JXKJIGQBYJMPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the construction of the pyrrolidine ring followed by the functionalization of the pyridine moieties. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyridine derivatives: Compounds with pyridine moieties and varying functional groups.

Uniqueness

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is unique due to its specific combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20)12-3-4-14(17-10-12)18-9-1-2-13(18)11-5-7-16-8-6-11/h3-8,10,13H,1-2,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJIGQBYJMPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378094
Record name 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-40-9
Record name 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Reactant of Route 6
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.